1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-6-7-10(8-11(9)13(16)17-5)12(15)18-14(2,3)4/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLNHQVTVUNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate typically involves esterification reactions. One common method includes the reaction of 4-methylisophthalic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired esterification .
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, altering their activity and affecting metabolic pathways. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate and related dicarboxylate esters:
Key Observations :
Core Structure Influence :
- Aromatic vs. Heterocyclic Cores : The benzene core in the target compound offers rigidity and planar geometry, which may enhance π-π stacking interactions in supramolecular chemistry. In contrast, pyrrolidine and piperidine cores introduce conformational flexibility and chirality, making them suitable for asymmetric synthesis .
- Reactivity : Nitration of dimethyl indole-2,3-dicarboxylate yields multiple nitro derivatives due to the electron-rich indole ring , whereas nitration of brominated analogs (e.g., dimethyl 5-bromoindole-2,3-dicarboxylate) proceeds regioselectively at the 4-position . This highlights how substituents and core electronic properties dictate reactivity.
Ester Group Effects :
- tert-Butyl Esters : The tert-butyl group enhances steric protection and lipophilicity, improving solubility in organic solvents (e.g., DMSO ). This group is often used for temporary protection in multi-step syntheses .
- Methyl Esters : Methyl esters are smaller and less stable under basic conditions, making them easier to hydrolyze selectively .
This suggests that methyl and tert-butyl esters on aromatic systems may similarly modulate biological pathways.
Q & A
Basic: What are the optimized synthetic routes for preparing 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential esterification and protection/deprotection steps. A common approach starts with methyl 4-methylbenzene-1,3-dicarboxylate, where tert-butyl and methyl esters are introduced via nucleophilic acyl substitution. Key reagents include tert-butyl chloride (for tert-butylation) and methyl iodide (for methylation), with bases like NaH or K₂CO₃ in anhydrous THF or DMF . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for tert-butyl chloride) and reaction time (6–8 hours at 0–5°C for methylation). Impurities often arise from incomplete esterification; purification via silica gel chromatography (hexane:EtOAc, 4:1) improves purity to >95% .
Basic: Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
Answer:
Key techniques include:
- NMR : <sup>1</sup>H NMR shows distinct peaks for tert-butyl (δ 1.4 ppm, singlet) and methyl ester (δ 3.8 ppm, singlet). Aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .
- IR : Strong C=O stretches at ~1720 cm⁻¹ (ester) and ~1680 cm⁻¹ (aromatic ring) .
- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 309.2 (calculated for C₁₅H₂₀O₅) with fragmentation peaks at m/z 253 (loss of tert-butyl group) .
Advanced: How can competing side reactions (e.g., transesterification) be minimized during synthesis?
Answer:
Transesterification between tert-butyl and methyl esters is a major challenge. Strategies include:
- Low-temperature reactions : Conducting methylation at 0–5°C reduces thermal activation of ester exchange.
- Selective catalysts : Using DMAP (4-dimethylaminopyridine) selectively accelerates tert-butylation without promoting side reactions .
- Protecting group compatibility : Introducing tert-butyl first (due to its bulkier structure) reduces steric hindrance for subsequent methylation .
Advanced: What computational methods validate the stereoelectronic effects of substituents on this compound’s reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The tert-butyl group’s electron-donating effect increases electron density on the aromatic ring, stabilizing electrophilic substitution intermediates. Comparative studies with analogues (e.g., ethyl esters) show tert-butyl’s superior steric shielding, reducing nucleophilic attack at the ester carbonyl .
Advanced: How do structural analogues (e.g., ethyl or benzyl esters) compare in catalytic applications or biological assays?
Answer:
- Catalytic activity : tert-butyl esters exhibit higher thermal stability (decomposition >200°C) than methyl esters (decomposition ~150°C), making them preferable in high-temperature reactions .
- Biological assays : Methyl esters show faster hydrolysis in vitro (t₁/₂ = 2 hours in PBS) compared to tert-butyl (t₁/₂ = 24 hours), impacting prodrug design .
Methodological: What strategies resolve contradictions in reported reaction yields (e.g., 50% vs. 75%) for this compound?
Answer:
Discrepancies often arise from:
- Solvent purity : Anhydrous DMF (H₂O <0.01%) improves yield by 15–20% compared to technical-grade solvents .
- Workup protocols : Acidic quenching (pH 2–3) minimizes ester hydrolysis during isolation .
Reproducibility requires strict adherence to inert atmospheres (N₂/Ar) and real-time monitoring via TLC .
Methodological: How is regioselectivity achieved during dicarboxylate functionalization?
Answer:
Regioselectivity is controlled by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
